molecular formula C17H14ClN5 B14996898 [1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-

[1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-

Cat. No.: B14996898
M. Wt: 323.8 g/mol
InChI Key: WTJMORXFCNKDLQ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-: is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and an amine group substituted with a 2-(4-chlorophenyl)ethyl group. The presence of these functional groups and rings imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed by reacting anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.

    Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings are then coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Substitution with 2-(4-chlorophenyl)ethyl Group: The final step involves the substitution of the amine group with the 2-(4-chlorophenyl)ethyl group, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium carbonate, and various alkyl halides.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

[1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-: has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole and other triazoloquinazolines share structural similarities.

    Uniqueness: The presence of the 2-(4-chlorophenyl)ethyl group and the specific arrangement of the triazole and quinazoline rings confer unique chemical properties and potential biological activities to the compound.

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

323.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C17H14ClN5/c18-13-7-5-12(6-8-13)9-10-19-17-21-15-4-2-1-3-14(15)16-22-20-11-23(16)17/h1-8,11H,9-10H2,(H,19,21)

InChI Key

WTJMORXFCNKDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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